Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-
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Overview
Description
N-(4-(((3-Chloropyrazinyl)amino)sulfonyl)phenyl)acetamide is an organic compound with the molecular formula C12H11ClN4O3S. It is a solid powder that appears white or off-white and is stable at room temperature. This compound is soluble in some organic solvents, such as dimethyl sulfoxide.
Preparation Methods
The synthesis of N-(4-(((3-Chloropyrazinyl)amino)sulfonyl)phenyl)acetamide is relatively complex. A common method involves the reaction of 4-amino-2-(trimethoxysilyl)benzenesulfonic acid with 3-chloropyrazine under basic conditions to yield the target product . The reaction typically requires careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-(((3-Chloropyrazinyl)amino)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Scientific Research Applications
N-(4-(((3-Chloropyrazinyl)amino)sulfonyl)phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and certain cancers.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(((3-Chloropyrazinyl)amino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. It can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may also interact with cellular proteins and enzymes, leading to the disruption of essential biological processes .
Comparison with Similar Compounds
N-(4-(((3-Chloropyrazinyl)amino)sulfonyl)phenyl)acetamide can be compared with similar compounds such as:
N-(3-(((4-Chlorophenyl)sulfonyl)amino)phenyl)acetamide: This compound has a similar structure but with a different substitution pattern on the aromatic ring.
N-(4-(((3-Chloropyrazinyl)amino)sulfonyl)phenyl)acetamide analogs: These analogs may have variations in the substituents on the pyrazine or phenyl rings, leading to differences in their chemical and biological properties.
Properties
CAS No. |
40837-23-8 |
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Molecular Formula |
C12H11ClN4O3S |
Molecular Weight |
326.76 g/mol |
IUPAC Name |
N-[4-[(3-chloropyrazin-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C12H11ClN4O3S/c1-8(18)16-9-2-4-10(5-3-9)21(19,20)17-12-11(13)14-6-7-15-12/h2-7H,1H3,(H,15,17)(H,16,18) |
InChI Key |
OPQHCQPFIZMSPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN=C2Cl |
Origin of Product |
United States |
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